N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S2/c24-11-13-20(17-8-4-10-30-17)21-15(6-3-7-16(21)28)25-22(13)31-12-19(29)27-23-26-14-5-1-2-9-18(14)32-23/h1-2,4-5,8-10,20,25H,3,6-7,12H2,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMAAGOXTXQLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2)SCC(=O)NC3=NC4=CC=CC=C4S3)C#N)C5=CC=CO5)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a benzothiazole moiety and a hexahydroquinoline structure, which may contribute to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazole Ring : This is achieved through condensation reactions involving appropriate precursors.
- Introduction of the Hexahydroquinoline Structure : This may involve cyclization reactions using furan derivatives and cyano groups.
- Sulfanyl Group Incorporation : Sulfur-containing reagents are utilized to introduce the sulfanyl group into the final structure.
Biological Activity
The compound exhibits a range of biological activities that are summarized below:
1. Antimicrobial Activity
Research indicates that compounds with benzothiazole and quinoline structures often demonstrate significant antimicrobial properties. Studies have shown that similar compounds exhibit inhibitory effects against various bacterial strains and fungi. For example:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 50 to 100 µg/mL against Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Several studies have investigated the anticancer potential of benzothiazole derivatives:
- Cytotoxicity Assays : The compound was tested against multiple cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated IC50 values ranging from 10 to 30 µM .
- Mechanism of Action : The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle regulators .
3. Antioxidant Activity
The antioxidant properties of this compound were evaluated using various assays:
- DPPH and ABTS Assays : The compound demonstrated significant free radical scavenging activity with inhibition percentages comparable to standard antioxidants like ascorbic acid .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antimicrobial | MIC | 50–100 µg/mL against S. aureus and E. coli |
| Anticancer | IC50 | 10–30 µM against MCF-7 and HepG2 |
| Antioxidant | DPPH/ABTS | Comparable to ascorbic acid |
Case Studies
Several case studies have been documented in literature regarding similar compounds:
- Study on Anticancer Activity : A study by Gholampour et al. (2020) demonstrated that derivatives similar to our target compound showed significant cytotoxicity across various cancer cell lines .
- Antioxidant Efficacy : In another research effort by Luan et al., compounds containing similar structural motifs exhibited potent antioxidant activities which were attributed to their ability to donate electrons and scavenge free radicals .
Scientific Research Applications
Chemical Research Applications
1. Synthesis and Reaction Mechanisms
The compound acts as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : Engages in nucleophilic or electrophilic substitution depending on the functional groups present.
Table 1: Chemical Reactions Involving the Compound
| Type of Reaction | Agents Used | Description |
|---|---|---|
| Oxidation | Hydrogen peroxide | Converts sulfide to sulfoxide or sulfone |
| Reduction | Sodium borohydride | Reduces functional groups to alcohols |
| Substitution | Various nucleophiles/electrophiles | Forms new bonds by replacing existing ones |
Biological Applications
2. Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities. Studies have explored its efficacy against various pathogens and cancer cell lines:
- Antimicrobial Activity : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Preliminary studies suggest it may inhibit the growth of certain cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Medicinal Applications
3. Drug Development
The compound is being investigated for its potential therapeutic applications:
- Pharmaceutical Formulations : It has been included in formulations aimed at treating antibiotic-resistant infections due to its unique mechanism of action.
- Targeting Specific Pathways : The compound may interact with specific molecular targets such as enzymes or receptors involved in disease pathways, offering a novel approach for drug development .
Industrial Applications
4. Material Science
In the industrial sector, this compound is utilized for developing new materials:
- Polymers and Coatings : Its structural properties make it suitable for creating advanced materials with enhanced durability and chemical resistance.
- Catalysts in Chemical Processes : The compound can serve as a catalyst in various chemical processes due to its ability to stabilize reactive intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
Compound A: N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetamide
- Structural Difference : Replaces the furan-2-yl group with a thiophene (2-thienyl) substituent.
- Reported density (1.47 g/cm³) and pKa (8.28) suggest similar physicochemical profiles to the target compound .
- Biological Relevance : Thiophene-containing analogues often exhibit enhanced antimicrobial and anti-inflammatory activities due to improved π-π stacking with biological targets .
Compound B : 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide
- Structural Difference: Substitutes the hexahydroquinolin core with a triazole ring and adds a hydroxypropyl group.
- Impact: The triazole ring enhances hydrogen-bonding capacity, while the hydroxypropyl group improves aqueous solubility. However, the rigid triazole core may reduce conformational adaptability compared to the flexible hexahydroquinolin system .
Functional Group Variations
Compound C : N-(1,3-benzothiazol-2-yl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide
- Structural Difference : Replaces the sulfanyl (-S-) linkage with a sulfonylhydrazine (-SO₂-NH-NH-) group.
- Impact : The sulfonyl group increases electron-withdrawing effects and metabolic stability but may reduce redox reactivity. Hydrazine derivatives are often associated with cytotoxicity, limiting therapeutic applications compared to sulfanyl-based compounds .
Compound D : N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide
- Structural Difference : Incorporates a hydroxyphenyl group instead of furan and a dihydrobenzothiazole-dione moiety.
- Impact : The hydroxyl group facilitates hydrogen bonding (as seen in crystal structures, e.g., N–H⋯O interactions) and improves solubility. The benzothiazole-dione system enhances π-stacking interactions (center-to-center distance: ~3.93 Å), which could stabilize protein-ligand complexes .
Data Tables
Table 1: Physicochemical Properties of Key Analogues
| Compound | Core Structure | Substituent (Position 4) | Molecular Weight | Density (g/cm³) | pKa |
|---|---|---|---|---|---|
| Target Compound | Hexahydroquinolin | Furan-2-yl | 462.61* | 1.47* | 8.28* |
| Compound A | Tetrahydroquinolin | Thiophene-2-yl | 462.61 | 1.47 | 8.28 |
| Compound B | Triazole | Phenyl | 453.5 | N/A | N/A |
| Compound D | Dihydrobenzothiazole | Hydroxyphenyl | 324.33 | N/A | N/A |
*Predicted values for the target compound based on structural similarity .
Preparation Methods
Formation of the Hexahydroquinoline Core
The hexahydroquinoline core is synthesized via a pseudo-six-component reaction involving furan-2-carbaldehyde (3.0 equiv), benzylamine (1.0 equiv), and Meldrum’s acid (2.0 equiv). The mechanism proceeds through three key stages:
-
Knoevenagel Condensation : Meldrum’s acid reacts with furan-2-carbaldehyde to form a benzylidene intermediate (I ), which undergoes retro-aldol cleavage to generate acetone and a reactive dicarbonyl species (II ).
-
Enamine Formation : Acetone condenses with benzylamine to yield an imine (IV ), which tautomerizes to enamine V . Subsequent condensation with additional furan-2-carbaldehyde produces Barbas dienamine VII , a critical intermediate for cyclization.
-
Cyclization and CO₂ Elimination : Dienamine VII reacts with Knoevenagel adduct I to form intermediate IX , which cyclizes to generate the hexahydroquinoline core (X ) with concomitant release of CO₂.
This sequence constructs four stereocenters and ten new bonds in a single pot, achieving >90% diastereoselectivity.
Thiolation and Acetamide Coupling
The hexahydroquinoline-thiol intermediate is generated via nucleophilic displacement of a morpholinium thiolate species. Cyanothioacetamide reacts with furan-2-carbaldehyde in ethanol to form 2-cyano-3-(furan-2-yl)prop-2-enethioamide, which undergoes Michael addition with N-methylmorpholine to yield a thiolate salt. This intermediate is alkylated with 2-chloro-N-(1,3-benzothiazol-2-yl)acetamide in the presence of aqueous KOH (10%), producing the target acetamide after recrystallization from acetic acid.
Critical Reaction Parameters :
-
Temperature : Thiol-alkylation proceeds optimally at 30–40°C; higher temperatures promote oxidation of the thiolate to disulfide.
-
Solvent : Ethanol (85%) balances solubility of ionic intermediates and precipitation of the final product.
Optimization of Reaction Conditions
Catalyst Screening
Table 1 summarizes the impact of catalysts and solvents on hexahydroquinoline yield. Acetic acid in acetonitrile achieves superior results due to its balanced Brønsted acidity and polar aprotic environment, which stabilizes charged intermediates without hydrolyzing Meldrum’s acid.
Table 1: Catalyst and Solvent Optimization for Hexahydroquinoline Synthesis
| Entry | Catalyst | Solvent | Isolated Yield (%) |
|---|---|---|---|
| 1 | TFA | MeOH | 23 |
| 2 | TFA | CH₃CN | 28 |
| 6 | CH₃CO₂H | CH₃CN | 78 |
| 7 | CH₃CO₂H | EtOH | 33 |
Stoichiometric Ratios
Excess furan-2-carbaldehyde (3.0 equiv) drives the pseudo-multicomponent reaction to completion, while limiting benzylamine to 1.0 equiv prevents polyamination byproducts. A 2:1 molar ratio of Meldrum’s acid to aldehyde ensures sufficient dicarbonyl species for cyclization.
Structural Characterization and Analytical Data
The target compound is characterized by NMR, IR, and HRMS:
-
¹H NMR (DMSO-d₆) : Signals at δ 10.32 (s, 1H, NH), 7.76–7.72 (d, 4H, Ar-H), and 5.21 (s, 1H, furyl-H) confirm the benzothiazole and furan substituents.
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IR (KBr) : Peaks at 2206 cm⁻¹ (C≡N) and 1654 cm⁻¹ (C=O) validate the cyano and amide functionalities.
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HRMS : [M+Na]⁺ at m/z 593.2193 matches the theoretical molecular formula C₃₂H₃₄N₄O₄SNa.
X-ray crystallography of analogous hexahydroquinoline derivatives reveals a chair conformation for the tetracyclic core, with the furan and benzothiazole groups occupying equatorial positions.
Mechanistic Insights and Side-Reaction Mitigation
Competing pathways include the hydrolysis of Meldrum’s acid to acetone, which is minimized by maintaining anhydrous conditions during the Knoevenagel step. Thiolate oxidation is suppressed by conducting alkylations under nitrogen and avoiding prolonged exposure to DMSO .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols with strict control of reaction parameters. Key steps include:
- Temperature and pH control : Adjusting these parameters during cyclization (e.g., hexahydroquinoline formation) and thioether bond formation to minimize side reactions .
- Purification : Use column chromatography or recrystallization to isolate intermediates. High-performance liquid chromatography (HPLC) is recommended for final product purification .
- Monitoring : Employ thin-layer chromatography (TLC) or in-situ NMR to track reaction progress .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer : A combination of techniques ensures accurate structural confirmation:
Q. How is the compound’s preliminary biological activity screened?
- Methodological Answer : Initial screening involves in vitro assays targeting hypothesized mechanisms (e.g., anti-inflammatory or antimicrobial activity):
- Anti-exudative assays : Use a formalin-induced edema model in rodents, comparing efficacy to reference drugs (e.g., diclofenac sodium at 8 mg/kg) .
- Dose-response studies : Test at 10 mg/kg with statistical analysis (ANOVA) to determine significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) findings for this compound?
- Methodological Answer : Discrepancies in SAR (e.g., unexpected low activity despite favorable substituents) require:
- Multi-parametric analysis : Evaluate steric, electronic, and solubility factors using Hammett constants or logP calculations .
- Molecular dynamics simulations : Probe binding interactions in enzyme active sites (e.g., using AutoDock Vina) to identify non-obvious steric clashes .
- Synthetic derivatization : Introduce minor structural modifications (e.g., replacing furan with thiophene) and retest activity .
Q. What strategies are effective for computational docking studies of this compound?
- Methodological Answer : For predictive modeling:
- Ligand preparation : Optimize 3D geometry with Gaussian 09 at the B3LYP/6-31G* level .
- Target selection : Prioritize enzymes with known roles in inflammation (e.g., COX-2) or kinases implicated in cancer .
- Validation : Cross-check docking scores (e.g., Glide SP/XP) with surface plasmon resonance (SPR) binding assays .
Q. How can researchers address discrepancies between in vitro and in vivo pharmacological data?
- Methodological Answer : Divergent results often arise from pharmacokinetic factors:
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites .
- Bioavailability studies : Assess solubility (shake-flask method) and permeability (Caco-2 cell model) .
- Formulation adjustments : Encapsulate the compound in liposomes or PEGylated carriers to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
